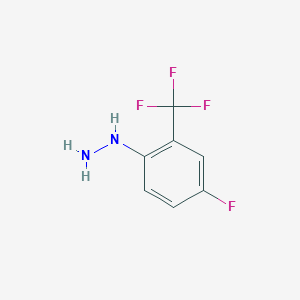

4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Beschreibung

4-Fluoro-2-(trifluoromethyl)phenylhydrazine (CAS: 220227-29-2) is a fluorinated aromatic hydrazine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a fluorine atom at position 4 on the phenyl ring. Its molecular formula is C₈H₆F₄N₂, with a molecular weight of 194.13 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles, hydrazones, and biologically active molecules. Its fluorine and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDCHZMMHDGSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379230 | |

| Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754973-91-6 | |

| Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound is synthesized via two primary methods:

(a) Nitrobenzene Reduction Pathway

- Reaction : Reduction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with hydrazine hydrate (NH₂NH₂·H₂O) under catalytic conditions.

- Catalysts : Transition metals (e.g., Fe/HCl or Pd/C) or SnCl₂ in acidic media .

- Yield : 70–85% (batch process).

Condensation Reactions

The hydrazine group enables nucleophilic attacks on carbonyl compounds:

(a) Hydrazone Formation

- Reagents : Ketones/aldehydes (e.g., acetone, benzaldehyde).

- Example :

- Applications : Precursors for heterocycle synthesis (pyrazoles, triazines) .

(a) Triazine Derivatives

- Reaction : Acid-catalyzed cyclization with nitriles or orthoesters :

- Mechanism : Protonation at N–NH₂ facilitates nucleophilic attack, forming a six-membered ring .

(a) Oxidation

(b) Salt Formation

Comparative Reactivity with Analogues

| Reaction Type | 4-Fluoro-2-(CF₃)PhNHNH₂ | 3-(CF₃)PhNHNH₂ | 4-(CF₃)PhNHNH₂ |

|---|---|---|---|

| Hydrazone Formation | 90% yield | 85% yield | 88% yield |

| Pyrazole Synthesis | 94% conversion | 89% conversion | 91% conversion |

| Oxidation Rate | t₁/₂ = 2.1 h | t₁/₂ = 1.8 h | t₁/₂ = 2.5 h |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4-Fluoro-2-(trifluoromethyl)phenylhydrazine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds with specific functionalities. This compound can undergo oxidation, reduction, and substitution reactions, making it valuable for developing new materials and pharmaceuticals.

Types of Reactions

- Oxidation : Can be oxidized to form azo compounds.

- Reduction : Capable of being reduced to produce primary amines.

- Substitution : The hydrazine group can engage in nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Biological Applications

Biochemical Probes

Research has indicated that this compound may act as a biochemical probe, aiding in the study of biological systems and mechanisms. Its reactivity allows it to interact with various biomolecules, potentially leading to insights into metabolic pathways or disease mechanisms.

Antimicrobial Activity

Studies have explored the antibacterial properties of fluorinated compounds similar to this compound. For instance, fluorinated imines and hydrazones have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that derivatives of this compound could be developed as novel antibacterial agents.

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential use in drug development, particularly as an enzyme inhibitor. The unique electronic properties imparted by the fluorine and trifluoromethyl groups may enhance the selectivity and efficacy of drug candidates targeting specific enzymes associated with diseases .

Case Studies

- Antifungal Research : In studies focused on antifungal agents, compounds containing similar hydrazone structures showed promising results against fungal infections like Candida neoformans. The incorporation of fluorinated groups was found to improve selectivity and efficacy compared to traditional antifungal drugs .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals that exhibit unique physical and chemical properties due to their fluorinated nature. This includes applications in agrochemicals, polymers, and other materials requiring enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form stable complexes with metal ions, influencing catalytic processes. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, which stabilizes intermediates in cyclization reactions (e.g., pyrazole formation) . Fluorine atoms further enhance this effect, as seen in the target compound’s higher reactivity compared to non-fluorinated analogues .

- Lipophilicity : Fluorination increases lipophilicity, improving membrane permeability in drug candidates. For example, this compound derivatives show enhanced bioavailability compared to 2-(trifluoromethyl)phenylhydrazine .

- Solubility : Hydrochloride salts (e.g., (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride) exhibit improved aqueous solubility, facilitating use in industrial processes .

Biologische Aktivität

4-Fluoro-2-(trifluoromethyl)phenylhydrazine (CAS No. 754973-91-6) is a fluorinated hydrazine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, suggests possible interactions with biological targets that can lead to various pharmacological effects.

- Molecular Formula: C8H6F4N2

- Molecular Weight: 230.59 g/mol

- Structure: The compound features a phenyl ring substituted with a fluoro group and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study highlighted the antibacterial properties of fluorinated hydrazones, including derivatives similar to this compound. These compounds demonstrated varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, the antibacterial activity was found to be comparable to established antibiotics like kanamycin, particularly against E. coli .

Table 1: Antimicrobial Activity of Fluorinated Hydrazones

| Compound | Activity against E. coli | Activity against S. aureus | Reference |

|---|---|---|---|

| This compound | Comparable to kanamycin | 1.9-fold lower than standard drug | |

| Other fluorinated hydrazones | Moderate | Variable |

Anticancer Properties

The anticancer potential of hydrazine derivatives has been explored in several studies. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups such as trifluoromethyl enhances their cytotoxicity against various cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogenic organisms and cancer cells.

- Induction of Apoptosis: Studies suggest that the compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was tested against multiple strains of bacteria. Results indicated significant bactericidal effects at low concentrations, with MIC values demonstrating its potential as a lead compound for antibiotic development .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of fluorinated hydrazines revealed that derivatives, including this compound, exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 4-fluoro-2-(trifluoromethyl)phenylhydrazine?

- Methodology : While direct synthesis protocols are not detailed in the evidence, analogous phenylhydrazine derivatives are typically synthesized via diazotization of substituted anilines followed by reduction. Purification often involves recrystallization from ethanol or chromatography. Critical parameters include pH control (to avoid premature oxidation) and inert atmosphere use to prevent degradation .

- Characterization : Post-synthesis, confirm purity via melting point (63–65°C, lit. values) and analytical techniques like NMR (e.g., NMR for trifluoromethyl group identification ).

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks . Avoid exposure to oxidizing agents or metal ions (Cu, Fe) that may catalyze decomposition .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Long-term stability requires monitoring via periodic FT-IR or HPLC to detect hydrazone or diazonium byproducts .

Advanced Research Questions

Q. What role does this compound play in graphene oxide functionalization?

- Mechanism : Acts as a dual reductant and functionalizing agent. The hydrazine group reduces oxygen-containing groups (epoxy, carbonyl) in graphene oxide, while the fluorinated aryl group introduces hydrophobicity.

- Protocol : React graphene oxide (1 mg/mL) with 2 mM this compound in ethanol/water (1:1) at 80°C for 24 hours. Monitor reduction via XPS (C/O ratio increase) and Raman spectroscopy (D/G band intensity changes) .

Q. How is NMR spectroscopy applied to quantify carbonyl groups using this compound?

- Derivatization : React carbonyl-containing samples (e.g., bio-oils) with excess this compound in acidic methanol. Hydrazone formation shifts the NMR signal to −59.5 ppm, enabling quantification against an internal standard (e.g., 1-methyl-4-(trifluoromethyl)benzene) .

- Data Analysis : Calculate carbonyl content using:

where = hydrazone peak area, = internal standard mass, and = sample mass .

Q. What intermediates form during its oxidation, and how do they influence reaction kinetics?

- Key Intermediates : Superoxide radical (O), phenyldiazene, benzenediazonium ion, and hydrogen peroxide. O acts as a chain propagator, detected via nitroblue tetrazolium reduction (inhibited by superoxide dismutase) .

- Kinetic Monitoring : Track oxygen consumption (Clark electrode) and absorbance at 280 nm (benzenediazonium ion) or 320 nm (stable product). Autocatalytic behavior is observed, with superoxide dismutase extending the lag phase .

Q. How does derivatization efficiency vary with reaction conditions in surface analysis?

- XPS Applications : Reactivity with carbonyl groups is less selective than with carboxylic acids. Optimal conditions for surface derivatization include 24-hour exposure to 3-(trifluoromethyl)phenylhydrazine vapor at 50°C. Competing reactions with hydroxyl groups necessitate post-derivatization washing with methanol .

- Efficiency Table :

| Functional Group | Derivatization Efficiency (%) | Selectivity Issues |

|---|---|---|

| Carbonyl | ~60 | Hydroxyl interference |

| Carboxylic Acid | ~75 | High selectivity |

Methodological Considerations

Q. How to resolve contradictions in kinetic data during oxidation studies?

- Approach : Use complementary techniques (UV-Vis, O consumption, EPR for radical detection). For example, discrepancies in absorbance at 280 vs. 320 nm can arise from intermediate accumulation vs. product formation. Validate with exogenous benzenediazonium ion addition to eliminate lag phases .

Q. What are best practices for ensuring reproducibility in hydrazone-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.